Acéclofénac diacétique

Vue d'ensemble

Description

Diacetic Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) that works by blocking the release of certain chemical messengers that cause pain and inflammation .

Synthesis Analysis

Aceclofenac has been synthesized using modernized methods that are time-saving and high-yielding . Three crystal forms of aceclofenac have been isolated by recrystallization and characterized by differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and thermogravimetric analysis .Molecular Structure Analysis

The molecular structure of Aceclofenac has been analyzed using techniques like differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and thermogravimetric analysis .Chemical Reactions Analysis

Aceclofenac undergoes various chemical reactions. For instance, it has been found that aceclofenac in solution state is destroyed when subjected to hydrolytic stresses and light .Physical and Chemical Properties Analysis

The physical and chemical properties of Aceclofenac have been analyzed using thermoanalytical techniques. These techniques offer critical insights into these compounds’ thermal behavior, stability, and decomposition patterns .Applications De Recherche Scientifique

1. Amélioration de la solubilité pour les comprimés dispersibles oraux L'acéclofénac a une faible solubilité aqueuse, qui peut être améliorée en le formulant en comprimés dispersibles oraux (ODT). Cela améliore la solubilité et conduit à une meilleure absorption .

Propriétés analgésiques dans la polyarthrite rhumatoïde

L'acéclofénac est largement utilisé pour ses propriétés analgésiques dans le traitement de conditions telles que la polyarthrite rhumatoïde .

Traitement de l'arthrose

Il est également efficace pour gérer la douleur et l'inflammation associées à l'arthrose .

Gestion de la spondylarthrite ankylosante

L'acéclofénac est bénéfique pour les patients souffrant de spondylarthrite ankylosante, procurant un soulagement de l'inflammation et de la douleur .

5. Amélioration de la délivrance des médicaments via des dispersions solides La formulation de l'acéclofénac en dispersions solides à l'aide de supports tels que le PVP peut améliorer sa solubilité, améliorant ainsi la délivrance des médicaments .

Amélioration de la pharmacocinétique

Des modifications de la formulation de l'acéclofénac peuvent conduire à de meilleurs profils pharmacocinétiques, optimisant ses effets thérapeutiques .

Mécanisme D'action

Target of Action

Diacetic Aceclofenac, also known as Aceclofenac, primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

Aceclofenac potently inhibits the COX enzyme, thereby downregulating the production of various inflammatory mediators . It particularly inhibits COX-2 , leading to a decrease in the production of prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .

Biochemical Pathways

The primary biochemical pathway affected by Aceclofenac is the arachidonic acid (AA) pathway . By inhibiting COX-2, Aceclofenac downregulates the production of various inflammatory mediators, including PGE2, IL-1β, and TNF . This leads to a decrease in inflammation and pain.

Pharmacokinetics

Aceclofenac belongs to BCS Class II, indicating that it has poor aqueous solubility but high permeability . This allows it to penetrate into synovial joints, where it can exert its anti-inflammatory and analgesic effects . Its poor solubility can limit its bioavailability when given orally .

Result of Action

The inhibition of COX-2 and the subsequent downregulation of inflammatory mediators result in marked anti-inflammatory and analgesic properties . This makes Aceclofenac effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Action Environment

The action, efficacy, and stability of Aceclofenac can be influenced by various environmental factors. For instance, its poor aqueous solubility can limit its bioavailability when given orally . Its high permeability allows it to penetrate into synovial joints, where it can exert its effects

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

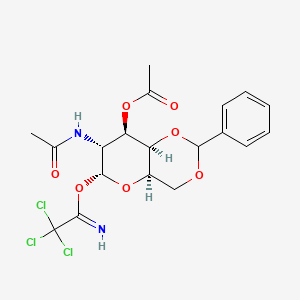

Diacetic Aceclofenac interacts with various enzymes and proteins in the body. It is metabolized in human hepatocytes and human microsomes to form [2- (2’,6’-dichloro-4’-hydroxy- phenylamino)phenyl]acetoxyacetic acid as the major metabolite This metabolite is then further conjugated

Cellular Effects

Diacetic Aceclofenac has significant effects on various types of cells and cellular processes. It is known to inhibit the action of cyclooxygenase (COX), which is involved in the production of prostaglandins . Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever. By inhibiting COX, Diacetic Aceclofenac can reduce these symptoms.

Molecular Mechanism

The molecular mechanism of Diacetic Aceclofenac involves its binding interactions with biomolecules and changes in gene expression. It inhibits the action of cyclooxygenase (COX), leading to a decrease in the production of various inflammatory mediators, including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway .

Metabolic Pathways

Diacetic Aceclofenac is involved in several metabolic pathways. It is metabolized in human hepatocytes and human microsomes to form a major metabolite This metabolite is then further conjugated

Transport and Distribution

It is known that aceclofenac, the parent compound of Diacetic Aceclofenac, is transported across biological membranes efficiently due to its specific physicochemical and spatial characteristics .

Subcellular Localization

It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation .

Propriétés

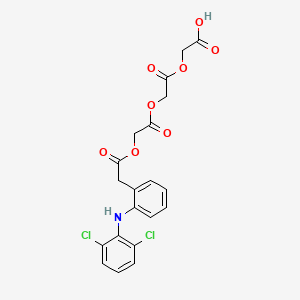

IUPAC Name |

2-[2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO8/c21-13-5-3-6-14(22)20(13)23-15-7-2-1-4-12(15)8-17(26)30-10-19(28)31-11-18(27)29-9-16(24)25/h1-7,23H,8-11H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRLKICIDWHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724531 | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216495-92-9 | |

| Record name | Diacetic aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216495929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETIC ACECLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGQ71ZS1VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)